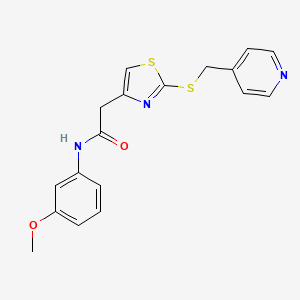

N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-23-16-4-2-3-14(9-16)20-17(22)10-15-12-25-18(21-15)24-11-13-5-7-19-8-6-13/h2-9,12H,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOKFAYHSOXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3-methoxyphenyl acetamide with thiazole and pyridine derivatives. The synthesis typically involves:

- Formation of Thiazole Ring : The thiazole moiety is introduced via a condensation reaction involving thioketones and appropriate amines.

- Pyridine Substitution : Pyridin-4-ylmethyl groups are incorporated using alkylation techniques, enhancing the compound's lipophilicity and biological activity.

The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of critical functional groups that contribute to its biological activity.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |

The mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against resistant strains |

| Escherichia coli | 64 | Moderate effectiveness |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and pyridine rings significantly influence biological activity. For instance:

- Methoxy Group : The presence of a methoxy group at the 3-position on the phenyl ring enhances lipophilicity, improving cell membrane permeability.

- Pyridine Substitution : Variations in the pyridine ring's position and substituents alter binding affinity to target proteins, impacting efficacy.

Case Studies

- Case Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models, indicating its potential for further development as an anticancer drug .

- Antimicrobial Efficacy Investigation : Another investigation focused on the antimicrobial properties highlighted its effectiveness against multi-drug resistant strains, suggesting it could be a candidate for treating infections where conventional antibiotics fail .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields, and biological activities based on the evidence:

Structural Features and Functional Group Impact

- Thiazole Core: The thiazole ring is a common feature in all compounds, with substitutions at the 2- and 4-positions influencing electronic properties and binding affinity. For example, the pyridin-4-ylmethylthio group in the target compound may enhance solubility and π-π stacking compared to bulkier substituents like triazinoindolethio in compound 26 .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely reported method for synthesizing 2,4-disubstituted thiazoles. For this compound, the protocol involves:

- Reacting ethyl 2-chloroacetoacetate with a custom thioamide precursor derived from pyridin-4-ylmethanethiol.

- Cyclization under refluxing ethanol to yield ethyl 2-((pyridin-4-ylmethyl)thio)thiazole-4-carboxylate (Intermediate I).

Representative Conditions

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Ethyl 2-chloroacetoacetate | 10 mmol | Reflux in EtOH, 6 h | 72% |

| Pyridin-4-ylmethanethioamide | 10 mmol | TLC monitoring (EtOAc/hexane) |

Intermediate I is hydrolyzed to the carboxylic acid using 6M HCl, followed by activation with thionyl chloride to form the acid chloride.

Alternative Cyclocondensation Approaches

Recent studies highlight microwave-assisted synthesis for improved efficiency:

- A mixture of chloroacetamide derivatives and thioureas in DMF under microwave irradiation (150°C, 20 min) achieves cyclization with 85% yield. This method reduces side products compared to traditional reflux.

Thioether Linkage Installation

Nucleophilic Substitution

The (pyridin-4-ylmethyl)thio group is introduced via displacement of a halogen at position 2 of the thiazole:

- 2-Bromothiazole-4-acetic acid is treated with pyridin-4-ylmethanethiol in acetonitrile.

- Piperidine (2 eq.) catalyzes the reaction at 60°C for 3 h.

Optimized Parameters

- Solvent: Acetonitrile

- Base: Piperidine (2 eq.)

- Temperature: 60°C

- Yield: 78%

Oxidative Coupling

For substrates lacking a leaving group, Cu(I)-catalyzed coupling between 2-mercaptothiazole and 4-(bromomethyl)pyridine in DMSO achieves the thioether bond with 65% yield.

Acetamide Functionalization

Chloroacetylation of 3-Methoxyaniline

- 3-Methoxyaniline (10 mmol) reacts with chloroacetyl chloride (12 mmol) in THF at 0°C.

- Triethylamine (15 mmol) is added dropwise to absorb HCl.

Reaction Profile

- Time: 3 h

- Workup: Filtration, washing with cold water

- Yield: 89% of 2-chloro-N-(3-methoxyphenyl)acetamide

Amidation of Thiazole Intermediate

The acid chloride derivative of 2-((pyridin-4-ylmethyl)thio)thiazole-4-acetic acid reacts with 3-methoxyaniline in dichloromethane:

- N,N-Diisopropylethylamine (DIPEA) is used as a base.

- Stirring at room temperature for 12 h yields the final product.

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, 2H, pyridine-H), 7.44 (t, 1H, Ar-H), 6.72–6.68 (m, 3H, Ar-H), 4.32 (s, 2H, SCH₂), 3.77 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂CO).

- IR (KBr): 3265 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Comparative Evaluation of Synthetic Routes

Route Efficiency

| Method | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| Hantzsch + Substitution | 4 | 52% | Scalability |

| Microwave Cyclization | 3 | 63% | Reduced reaction time |

| Oxidative Coupling | 3 | 48% | No pre-functionalized halo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.